molecular formula C17H24N2O5 B11047111 ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate

ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate

Cat. No. B11047111
M. Wt: 336.4 g/mol
InChI Key: CRRDZHXJXJFFHW-UHFFFAOYSA-N
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Description

Ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone and a diketone.

    Functional Group Modification:

    Acetylation and Glycination: The final steps involve the acetylation of the quinoline core followed by the addition of glycine ethyl ester to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity

properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 2-[[2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetyl]amino]acetate

InChI

InChI=1S/C17H24N2O5/c1-4-24-15(22)9-18-14(21)6-10-5-11-12(19-16(10)23)7-17(2,3)8-13(11)20/h10H,4-9H2,1-3H3,(H,18,21)(H,19,23)

InChI Key

CRRDZHXJXJFFHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CC1CC2=C(CC(CC2=O)(C)C)NC1=O

Origin of Product

United States

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